4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Medicinal Chemistry Process Chemistry Building Blocks

Solid 4-bromo-1-(THP)-1H-pyrazole solves key pain points in kinase inhibitor library synthesis. Unlike liquid isomers, this crystalline solid enables accurate automated powder dispensing for parallel chemistry. The 4-bromo group undergoes selective Suzuki-Miyaura coupling, allowing one-pot sequential diversification to the ALK modulator precursor boronic ester. - Solid form: eliminates weighing errors on automated platforms, ensuring reproducible library synthesis. - Validated one-pot sequence: direct conversion to the boronic ester building block for ALK inhibitors. - Stable building block: supports late-stage SAR exploration without protecting group manipulations.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 1040377-02-3
Cat. No. B1524301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
CAS1040377-02-3
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)Br
InChIInChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
InChIKeyWRDSDCYKWVXMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Technical Baseline & Procurement


4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 1040377-02-3) is a heterocyclic organic compound belonging to the pyrazole class, with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . Its structure features a bromine atom at the 4-position of the pyrazole ring and a saturated tetrahydropyran (THP) group at the N1 position . The compound is a solid at room temperature and is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy, due to its ability to undergo selective structural modifications [1].

Solid physical form supports automated synthesis and high-throughput workflows
4-Bromo handle enables sequential Suzuki cross-coupling for kinase inhibitor scaffolds
Direct precursor for ALK-targeted boronic ester building blocks in oncology research

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Why Substitution Fails


Simple substitution with in-class analogs like 5-bromo regioisomers, other 4-halogenated pyrazoles, or N-alkylated variants is not feasible due to pronounced differences in reactivity, physicochemical properties, and synthetic utility. The specific combination of a 4-bromo substitution on the pyrazole ring and an N1-tetrahydropyranyl group creates a unique handle for sequential cross-coupling reactions [1]. This compound serves as a direct precursor to a widely used boronic ester building block, 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a key intermediate in the synthesis of ALK receptor modulators [2]. In contrast, the 5-bromo regioisomer (CAS 1369237-49-9) presents a different reactivity profile due to the altered electronic environment of the pyrazole ring . Similarly, the 2-tetrahydropyranyl-protected isomer (CAS 82099-98-7), while structurally similar, is a liquid at room temperature with a different density (1.493 g/cm³) and serves a distinct purpose as a protected intermediate rather than a stable building block for direct 4-position diversification [3].

5-Bromo regioisomer
Alters cross-coupling vector; not a precursor for ALK boronic ester and may shift biological target profile.
2-THP isomer
Liquid physical state complicates automated solid dispensing and long-term storage stability.
Iodo analogs
Higher cost and susceptibility to dehalogenation side reactions may compromise multi-step sequence reproducibility.

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Key Differentiators


Physical Form & Handling vs. 2-THP Isomer

A key practical differentiator for procurement and use is the compound's solid physical form, in contrast to the liquid form of its closely related 2-tetrahydropyranyl isomer. The target compound, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, is reported as a solid . Its isomer, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 82099-98-7), is reported as a pale yellow liquid with a density of 1.493 g/cm³ [1]. This difference directly impacts handling, weighing accuracy, and long-term storage stability in automated synthesis and high-throughput screening workflows.

Physical form
Head-to-head
Solid vs. Liquid; density 1.493 g/cm³ for 2-THP isomer
Supports automated weighing reproducibility
Data to verify; reported room temperature comparison
Medicinal Chemistry Process Chemistry Building Blocks

Sequential Cross-Coupling vs. Iodo Analogs

This compound is specifically validated as a highly effective substrate for Suzuki-Miyaura cross-coupling in a sequential, one-pot reaction sequence without the need for additional catalyst. The Science of Synthesis reference explicitly states that 4-bromopyrazoles (like the target compound) can be isolated or directly undergo a Suzuki coupling with arylboronic esters [1]. This contrasts with iodinated pyrazoles, which, while more reactive, can be cost-prohibitive and prone to unwanted dehalogenation side reactions under certain conditions [2]. The 4-bromo derivative thus provides an optimal balance of reactivity and stability for multi-step syntheses, particularly in the generation of fully substituted pyrazoles.

Cross-coupling
Class-level
Validated one-pot Suzuki substrate vs. iodo analogs prone to dehalogenation
Supports multi-step synthesis workflow
Class-level inference from published protocol
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Precursor for ALK Modulator Boronic Ester

The target compound is the direct synthetic precursor to 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1263196-50-4), a boronic ester building block used in the preparation of ALK receptor mediators . In contrast, the 5-bromo regioisomer (CAS 1369237-49-9) would lead to a different boronic ester with the functional group at the 5-position, which is not a recognized intermediate for this specific therapeutic target class . The 4-position on the pyrazole is crucial for the correct vector alignment of the substituent in the final bioactive molecule.

ALK precursor
Class-level
Direct precursor to ALK modulator boronic ester; 5-bromo regioisomer lacks this application
Enables targeted ALK modulator synthesis
Application-specific comparison; verify regioisomer purity
Medicinal Chemistry Oncology ALK Inhibitors

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Application Scenarios


Kinase Inhibitor Libraries via Cross-Coupling

This compound is ideally suited for medicinal chemistry groups building focused libraries of kinase inhibitors. Its 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling the rapid exploration of structure-activity relationships (SAR) around a common pyrazole-tetrahydropyran core [1]. The validated one-pot sequential coupling sequence provides a streamlined path to complex, fully substituted pyrazoles, maximizing synthetic efficiency [1].

ALK Receptor Modulator Preparation

Procurement of this compound is critical for programs specifically targeting ALK receptor modulation. It serves as the essential starting material for synthesizing a key boronic ester building block . This defined application path differentiates it from other halogenated pyrazole isomers and justifies its selection in oncology-focused drug discovery projects .

Automated High-Throughput Synthesis

The solid physical form of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole makes it the preferred choice for automated synthesis platforms and parallel chemistry workstations . Compared to its liquid 2-tetrahydropyranyl isomer, the solid is easier to dispense accurately using automated powder-handling robots, reducing weighing errors and improving the reproducibility of library synthesis .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Bromo cross-coupling handle
Suzuki-Miyaura coupling efficiency
ALK modulator building block synthesis
4-Position regiochemical fidelity
Boronic ester conversion and purity
Automated high-throughput synthesis
Solid physical form for dispensing
Weighing accuracy and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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